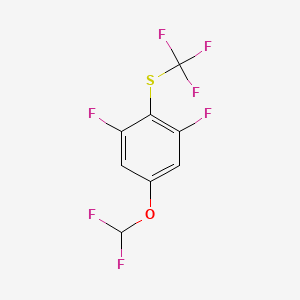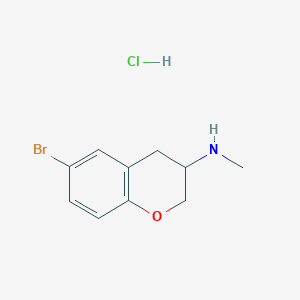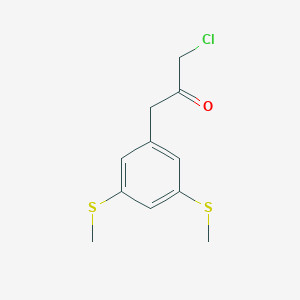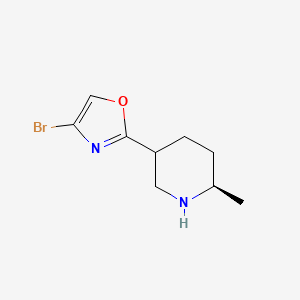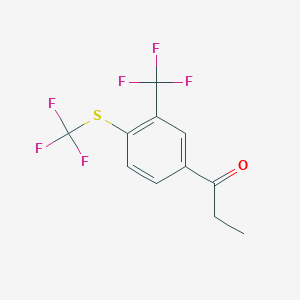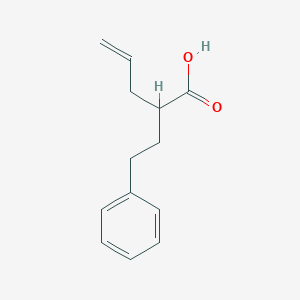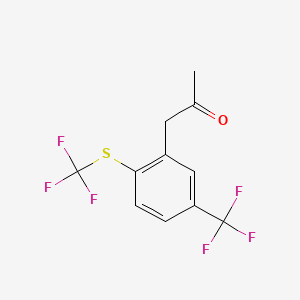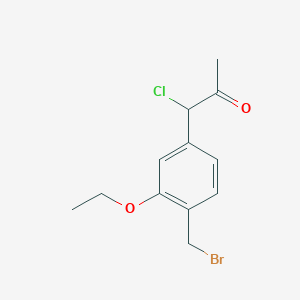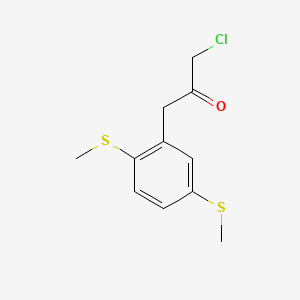
1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of a chloropropanone group attached to a phenyl ring substituted with two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,5-bis(methylthio)benzene with a chloropropanone derivative under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents, low temperature.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperature.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthio)phenyl)-3-chloropropan-2-one: Similar structure but with different substituents.
1-(2,5-Bis(ethylthio)phenyl)-3-chloropropan-2-one: Ethylthio groups instead of methylthio groups.
Uniqueness
1-(2,5-Bis(methylthio)phenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H13ClOS2 |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
1-[2,5-bis(methylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H13ClOS2/c1-14-10-3-4-11(15-2)8(6-10)5-9(13)7-12/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
RTZVFKYGJBHXJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)SC)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


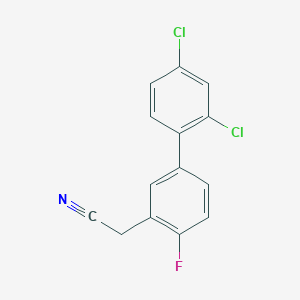


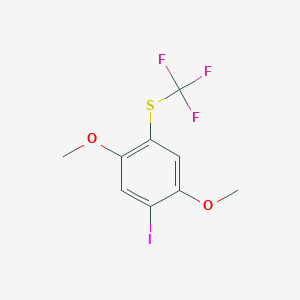
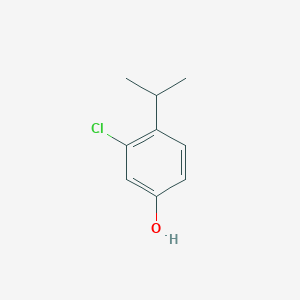
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
